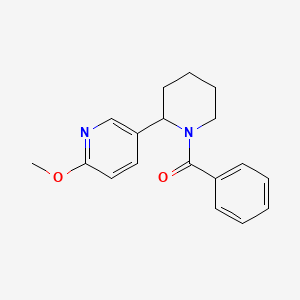

(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

[2-(6-methoxypyridin-3-yl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-11-10-15(13-19-17)16-9-5-6-12-20(16)18(21)14-7-3-2-4-8-14/h2-4,7-8,10-11,13,16H,5-6,9,12H2,1H3 |

InChI Key |

SMVHBKTZQXBVIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution Reactions: The methoxypyridine and phenyl groups are introduced through substitution reactions. Common reagents for these reactions include organometallic reagents and catalysts such as palladium.

Coupling Reactions: The final step often involves coupling reactions, such as the Suzuki-Miyaura coupling, to attach the methoxypyridine and phenyl groups to the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification and Alkylation

A common approach begins with the esterification of 5-hydroxypyridine-2-carboxylic acid (e.g., using methanol) to form an ester intermediate . This intermediate undergoes alkylation via the Mitsunobu reaction (using reagents like DEAD, PPh₃, and THF) to introduce the piperidine moiety . Subsequent hydrolysis of the ester yields a carboxylic acid, which is then modified to form the final compound.

Reductive Amination

Reductive amination is critical for forming the piperidine-phenyl ketone linkage. For example, condensation of a primary amine with ketones in the presence of NaBH(OAc)₃ and acetic acid in dichloromethane facilitates the formation of the methanone bridge . Acidic workup (e.g., HCl in dioxane) ensures protonation and stability of the product.

Functional Group Modifications

The methoxy group on the pyridine ring can influence reactivity. For instance, methoxy-substituted pyridines may undergo demethylation under strongly acidic conditions, though this is less common in standard synthesis protocols.

Key Chemical Reactions

The functional groups in this compound enable participation in various chemical reactions:

Carbonyl Group Reactions

The ketone group (C=O) is reactive toward:

-

Nucleophilic additions : Grignard reagents or hydride donors (e.g., NaBH₄) can reduce the carbonyl to a secondary alcohol.

-

Enolate formation : Deprotonation under basic conditions generates enolate intermediates for alkylation or acylation.

Piperidine Ring Reactions

The piperidine nitrogen can undergo:

-

Alkylation : Reaction with alkyl halides or epoxides to form quaternary ammonium salts.

-

Acylation : Introduction of acyl groups via acyl chloride or anhydride reagents.

Methoxy Group Reactions

The methoxy group (OCH₃) on the pyridine ring may participate in:

-

Demethylation : Acidic cleavage to form a hydroxyl group (e.g., using HBr in acetic acid).

-

Nucleophilic aromatic substitution : Substitution at the pyridine ring under strongly acidic or basic conditions.

Research Findings

Structural modifications significantly impact biological activity:

-

Electron-donating groups (e.g., methoxy) on the pyridine ring enhance lipophilicity and binding affinity.

-

Hydrogen bonding : The carbonyl group and piperidine nitrogen participate in critical interactions with biological targets .

-

Substituent tolerance : The 2-position of the pyridine ring tolerates diverse groups (e.g., fluorine, methoxy) without compromising activity.

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing agents targeting neurological or infectious diseases. Future studies should explore its stability under physiological conditions and in vivo metabolic pathways.

Scientific Research Applications

(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone: has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine and Pyridine Moieties

(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS 1352493-26-5)

- Molecular Formula : C₂₃H₂₇N₃O

- Key Features: Replaces the 6-methoxy group with a 2-methyl-6-(piperidin-1-yl) substituent.

- Applications : Available for laboratory research (Ambeed, Inc.) but lacks disclosed biological data .

(1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone

Analogs with Fluorine and Methoxy Substitutions

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS 1228666-40-7)

- Molecular Formula : C₁₀H₁₃FN₂O

- Key Features: Replaces the methoxypyridine with a 6-fluoropyridin-2-yl group. Contains a pyrrolidinylmethanol moiety instead of a methanone, reducing molecular weight (196.22 g/mol vs. 296.4 g/mol) .

- Applications : Sold commercially but lacks comparative efficacy data .

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

Bis-Pyridinyl Methanones

Bis(6-chloro-3-methylpyridin-2-yl)methanone

Piperidine Derivatives with Modified Substituents

Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride

Comparative Data Table

Key Findings and Implications

Piperidine vs.

Synthetic Accessibility :

- The target compound’s discontinuation contrasts with analogs like CAS 1352493-26-5, which remain available for research .

Physicochemical Properties :

- Hydrochloride salts (e.g., ) improve solubility, whereas trifluoromethyl groups (e.g., ) enhance metabolic stability.

Biological Activity

(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone, commonly referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activities, including anti-tubercular properties and potential applications in treating various diseases.

Chemical Structure

The compound has the following chemical structure:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly against pathogenic bacteria such as Mycobacterium tuberculosis. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in bacterial metabolism, which is crucial for the survival and proliferation of pathogens like M. tuberculosis .

- Modulation of Immune Response : It has been observed that this compound can enhance the immune response against infections, potentially aiding in the treatment of diseases caused by resistant strains of bacteria .

- Antineoplastic Activity : Preliminary studies suggest that this compound may also exhibit antineoplastic properties, impacting cancer cell proliferation .

Study 1: Anti-Tubercular Activity

A study published in Nature explored the efficacy of various pyridine derivatives against M. tuberculosis. The findings indicated that this compound demonstrated potent anti-tubercular activity with an IC50 value significantly lower than established treatments .

Study 2: Antineoplastic Effects

Another research effort investigated the effects of this compound on cancer cell lines. The study revealed that it inhibited cell growth in a dose-dependent manner and induced apoptosis in various cancer types, suggesting its potential use as an anticancer agent .

| Cell Line | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 70% | |

| A549 (Lung Cancer) | 65% | |

| HeLa (Cervical Cancer) | 80% |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Studies indicate favorable absorption and distribution characteristics, with oral bioavailability rates suggesting effective systemic circulation post-administration .

Q & A

Q. What are the recommended synthetic routes for (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone?

Methodological Answer: The synthesis typically involves coupling a substituted piperidine with a benzoyl moiety. For example:

- Step 1: Alkylation of 6-methoxypyridin-3-amine with a piperidine derivative using K₂CO₃ in DMF (4–24 h, room temperature) .

- Step 2: Formation of the methanone via nucleophilic acyl substitution using phenyl carbonyl chloride under inert conditions.

- Purification: Column chromatography (silica gel, 5–95% CH₃CN in H₂O) is effective for isolating the final product .

Key Challenges:

- Competing side reactions (e.g., over-alkylation) require precise stoichiometry.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. How can spectroscopic methods (NMR, FTIR) be optimized for characterizing this compound?

Methodological Answer:

- ¹H-NMR: Focus on distinguishing piperidine (δ 1.72–3.55 ppm) and pyridine (δ 6.92–7.34 ppm) protons. Methoxy groups appear as singlets near δ 3.82 ppm .

- FTIR: Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and aromatic C-H bends at ~700–900 cm⁻¹ .

- Troubleshooting: Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) affects peak splitting; deuterated solvents reduce signal overlap.

Q. What computational strategies are suitable for predicting binding affinity and selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with experimental IC₅₀ values .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .

- Key Insight: The methoxypyridine group may engage in π-π stacking, while the piperidine moiety facilitates hydrophobic interactions .

Contradiction Analysis:

Discrepancies between predicted and observed binding energies often arise from protonation state assumptions. Use pKa prediction tools (e.g., MarvinSketch) to refine models.

Q. How can metabolic stability be improved through structural modifications?

Methodological Answer:

- Modification 1: Replace the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism .

- Modification 2: Introduce polar substituents (e.g., hydroxyl) on the phenyl ring to enhance solubility and reduce CYP450-mediated degradation .

- Validation: Assess stability in human liver microsomes (HLM) and monitor metabolites via LC-MS .

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Step 1: Standardize assay conditions (e.g., cell line, incubation time). For example, use HEK293 cells for consistent kinase inhibition assays .

- Step 2: Validate purity (>98% by HPLC) to rule out impurity-driven artifacts .

- Case Study: Variability in IC₅₀ values for JAK inhibitors was traced to differences in ATP concentrations (1 mM vs. 10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.